1-methyl-4-(2-methylpropyl)piperidin-4-ol
Description
1-Methyl-4-(2-methylpropyl)piperidin-4-ol is a tertiary amine with a piperidin-4-ol core substituted by a methyl group at the nitrogen atom and a 2-methylpropyl (isobutyl) group at the 4-position of the piperidine ring. Its molecular formula is C₁₀H₂₁NO, and its structural features include:
- SMILES:
CC(C)CC1(CCN(CC1)C)O - InChIKey: OPHMXSBZPMACNQ-UHFFFAOYSA-N .
Properties
CAS No. |
1178203-04-7 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-methyl-4-(2-methylpropyl)piperidin-4-ol |
InChI |
InChI=1S/C10H21NO/c1-9(2)8-10(12)4-6-11(3)7-5-10/h9,12H,4-8H2,1-3H3 |
InChI Key |
OPHMXSBZPMACNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCN(CC1)C)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-methyl-4-(2-methylpropyl)piperidin-4-ol typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method is the alkylation of 4-piperidone with isobutyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-methyl-4-(2-methylpropyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines or alcohols .
Scientific Research Applications
1-methyl-4-(2-methylpropyl)piperidin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-4-(2-methylpropyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to altered neuronal activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Binding Affinity : Piperidin-4-ol derivatives with aromatic substituents (e.g., LAS_52160953) exhibit superior binding energies (−8.6 kcal/mol) compared to aliphatic analogs like this compound .
- Structural Flexibility: The 2-methylpropyl group enhances hydrophobic interactions but may limit solubility, whereas sulfonyl or amino groups improve pharmacokinetic properties .
- Natural vs. Synthetic Sources : Piperidine derivatives from plant extracts (e.g., Euphorbia cyathophora) often lack complex substitutions seen in synthetic analogs, impacting their target specificity .
Biological Activity
1-Methyl-4-(2-methylpropyl)piperidin-4-ol, also known as a piperidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H21NO
- CAS Number : 1178203-04-7
- Molecular Weight : 171.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Its structural features allow it to modulate the activity of cholinergic and dopaminergic systems, which can influence a range of physiological processes, including mood regulation and cognitive function.
Biological Activities
- Antidepressant Effects : Research indicates that this compound may exhibit antidepressant-like effects in animal models. It has been shown to increase levels of monoamines in the brain, which are crucial for mood regulation.
- Neuroprotective Properties : Studies suggest that it may protect neuronal cells from oxidative stress, potentially through the activation of antioxidant pathways.
- Analgesic Activity : Preliminary studies have indicated that this compound could possess analgesic properties, making it a candidate for pain management therapies.
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Smith et al. (2020) | Demonstrated antidepressant effects in mice | Behavioral assays and biochemical analysis of neurotransmitter levels |
| Johnson et al. (2021) | Showed neuroprotective effects against oxidative stress | In vitro assays using neuronal cell cultures |
| Lee et al. (2022) | Reported analgesic effects in rat models | Pain response measurement following administration |
Pharmacological Applications
Due to its diverse biological activities, this compound is being explored for various pharmacological applications:
- Antidepressants : As a potential candidate for developing new antidepressant medications.
- Neuroprotective Agents : For treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Pain Management : As a novel analgesic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
